1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide

Catalog No.
S618580
CAS No.
15941-82-9
M.F
C21H21IN2S
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)meth...

CAS Number

15941-82-9

Product Name

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide

IUPAC Name

3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide

Molecular Formula

C21H21IN2S

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

OVIKCIXFYVKSDD-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Synonyms

1,3'-diethyl-4,2'-quinolylthiacyanine iodide, 1-ethyl-4-((3-ethyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide, cyanine dye 7, DEQTC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Potential Applications in Dye-Sensitized Solar Cells (DSSCs):

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide, also known as Ethyl Viologen, has been investigated for its potential application as a redox electrolyte in DSSCs.

Redox electrolytes play a crucial role in DSSCs by accepting electrons from the excited dye molecules and regenerating them in their ground state. Ethyl Viologen possesses suitable redox properties for this purpose, potentially contributing to efficient electron transfer and improved DSSC performance.

Antimicrobial Activity Studies:

Research suggests that 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide exhibits antimicrobial activity against various bacterial and fungal strains.

Studies have reported its effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. Further investigations are needed to elucidate the specific mechanisms of action and potential applications in developing new antimicrobial agents.

Other Potential Applications:

Limited research suggests that 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide might hold promise in other areas like:

  • Photodynamic therapy: This involves using light-activated molecules to destroy cancer cells. Early studies suggest potential for this compound in this field, but further research is necessary.
  • Organic light-emitting diodes (OLEDs): These are devices that convert electricity into light. While research is limited, some studies have explored this compound's potential application in OLEDs.

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is a complex organic compound characterized by its unique structure, which includes a quinolinium ring and a benzothiazole moiety. Its molecular formula is C23H23IN2SC_{23}H_{23}IN_{2}S, and it has a molecular weight of approximately 486.41 g/mol . The compound exhibits a melting point in the range of 262-265 °C, indicating its stability under standard conditions .

The structural uniqueness arises from the combination of the quinolinium and benzothiazole rings, linked by a methine group (–CH=). This arrangement allows for electron delocalization, contributing to its potential fluorescent properties. The presence of ethyl groups enhances its solubility and reactivity, making it an interesting subject for various applications in chemistry and biology .

The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide typically involves a condensation reaction between a quinolinium derivative and benzothiazol-2-carbaldehyde. This reaction facilitates the formation of the methine bridge that connects the two heterocyclic rings, resulting in the final product.

In terms of reactivity, the compound can participate in redox reactions, particularly as a redox electrolyte in dye-sensitized solar cells (DSSCs). Its ability to accept electrons from excited dye molecules positions it as a promising candidate for enhancing electron transfer efficiency in these systems.

Research indicates that 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide exhibits notable antimicrobial activity against various bacterial and fungal strains. It has shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents, although further studies are necessary to elucidate its mechanisms of action.

The compound's biological activity may be attributed to its ability to interact with cellular components, possibly disrupting membrane integrity or interfering with metabolic processes in microorganisms.

The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide can be achieved through several methods:

  • Condensation Reaction: A common method involves reacting a quinolinium derivative with benzothiazol-2-carbaldehyde under acidic or basic conditions to form the desired compound.
  • Solvent-Free Synthesis: This method utilizes solid-state reactions or mechanochemical approaches that eliminate the need for solvents, promoting greener chemistry practices.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing a more efficient synthesis route.

These methods can be optimized based on desired yield, purity, and environmental considerations .

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide has several potential applications:

  • Dye-Sensitized Solar Cells: As a redox electrolyte, it plays a crucial role in improving electron transfer efficiency.
  • Antimicrobial Agents: Its effectiveness against various microorganisms positions it as a candidate for developing new antimicrobial treatments.
  • Fluorescent Probes: The compound's fluorescent properties make it suitable for use in biological imaging and sensing applications.
  • Organic Electronics: It may find applications in organic light-emitting diodes (OLEDs) due to its electronic properties .

Interaction studies involving 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide have focused on its ability to engage with biological membranes and cellular components. These studies are essential for understanding its antimicrobial mechanisms and assessing its safety profile for potential therapeutic use.

Preliminary research suggests that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways, although detailed mechanistic studies are still required to confirm these interactions.

Several compounds share structural similarities with 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide:

Compound NameMolecular FormulaUnique Features
2-(3-Ethylbenzothiazol-2(3H)-ylidene)methyl)-1-methylquinolinium iodideC20H19IN2SC_{20}H_{19}IN_{2}SLacks ethyl substitution on the quinolinium ring
1-Methylquinolinium iodideC10H10N+IC_{10}H_{10}N^{+}I^{-}Simpler structure without benzothiazole
1-Ethylquinolinium iodideC10H12N+IC_{10}H_{12}N^{+}I^{-}Similar quinolinium structure but without additional heterocycles

The uniqueness of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide lies in its dual heterocyclic structure, which enhances its biological activity and electronic properties compared to simpler analogs .

The development of 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide (CAS: 15941-82-9) is closely aligned with the broader advancement of cyanine dyes throughout the 20th century. This compound, also known as "1,3'-Diethyl-4,2'-quinolylthiacyanine iodide" or "Cyanine dye 7," belongs to the larger family of cyanine compounds that have been systematically developed since their initial synthesis. Early cyanine research focused primarily on methylene blue derivatives, but the field expanded dramatically when researchers discovered the unique optical properties of compounds containing the benzothiazole and quinolinium moieties connected via methine bridges.

The specific synthesis pathway for this compound involves the condensation of 1-ethyl-4-methylquinolinium salts with 3-ethyl-2-methylbenzothiazolium salts under appropriate basic conditions. This synthetic route represents one of several methodologies developed throughout the mid-20th century for creating asymmetric cyanine dyes with precise spectral characteristics and chemical properties.

Significance in Heterocyclic Chemistry Research

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide occupies an important position in heterocyclic chemistry research due to its unique structural features that combine two distinct nitrogen-containing heterocyclic systems: the benzothiazole and quinolinium rings. This compound exemplifies how strategic molecular engineering can yield materials with specialized photophysical properties through controlled modification of heterocyclic frameworks.

The significance of this compound stems from its distinctive electronic structure, characterized by extensive π-electron delocalization between the two heterocyclic ring systems through the connecting methine bridge. This electronic arrangement produces interesting charge distribution patterns that affect not only the compound's spectroscopic properties but also its interactions with various biological substrates and chemical reagents.

Research into this compound has contributed substantially to understanding fundamental principles in heterocyclic chemistry, including:

  • Effects of substituent modifications on photophysical properties
  • Structure-activity relationships in dye-substrate binding interactions
  • Electronic transitions in asymmetric conjugated systems
  • Development of heterocyclic scaffolds for targeted applications

Classification within Cationic Cyanine Dyes

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide belongs to the class of monomethine cyanine dyes with a cationic structure. Within the broader classification of cyanine dyes, it specifically falls under the category of asymmetric closed chain cyanines, represented by the general structure Aryl=N+=CH[CH=CH]n-N=Aryl.

The compound's structural features place it within several important sub-classifications:

Classification ParameterCategoryCharacteristic Features
Chain LengthMonomethineSingle methine (-CH=) bridge between heterocycles
Charge DistributionMonocationicOne positively charged nitrogen with iodide counterion
SymmetryAsymmetricDifferent heterocyclic end groups (benzothiazole vs. quinolinium)
Heterocycle TypeThiazoloquinolineCombination of benzothiazole and quinoline rings

This compound differs from symmetrical cyanines in important ways that affect its photophysical properties. Research has demonstrated that the symmetry-breaking in asymmetric cyanine dyes like 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide leads to positive third-order polarizabilities (⟨γ⟩), primarily originating from large changes in the ground and first excited state dipole moments. In contrast, symmetric cyanines typically have large negative third-order polarizabilities.

Relationship to Other Benzothiazole-Quinolinium Compounds

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide exists within a broader family of benzothiazole-quinolinium compounds, each with distinct structural features and applications. Understanding these relationships provides valuable context for appreciating this compound's unique properties.

Thiazole Orange (TO), a closely related compound (1-Methyl-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinolinium salt), shares the basic benzothiazole-quinolinium framework but with methyl substituents in place of the ethyl groups. This seemingly minor structural difference has significant implications for the compound's binding affinity to nucleic acids and resulting fluorescence characteristics. While Thiazole Orange is widely used as a fluorescent nucleic acid stain due to its thousand-fold fluorescence enhancement upon binding to DNA or RNA, the ethyl-substituted variant exhibits altered binding dynamics and spectral properties.

Another structural relative is 1-Ethyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1), which differs in the position of the methine bridge connection to the quinolinium ring (position 2 instead of position 4). This positional isomerism significantly affects the electronic distribution and consequently the spectral properties of the compound.

A more complex derivative is 1-Ethyl-4-[3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide (CAS: 2642-25-3), which contains an extended conjugation system with a prop-1-enyl linkage rather than a simple methine bridge. This extension of the polymethine chain results in a bathochromic shift (red shift) in the absorption spectrum compared to 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide.

The table below compares key structural and physicochemical properties of these related compounds:

CompoundLinking PositionSubstitution PatternCAS NumberMolecular WeightKey Differences
1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide4-position (quinolinium)Ethyl/Ethyl15941-82-9460.4 g/molReference compound
Thiazole Orange4-position (quinolinium)Methyl/Methyl107091-89-4476.6 g/mol (as tosylate)Methyl substituents, different counterion
1-Ethyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-quinolinium iodide2-position (quinolinium)Ethyl/Methyl16055-33-7446.3 g/molDifferent connection position, mixed substitution
1-Ethyl-4-[3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide4-position (quinolinium)Ethyl/Ethyl2642-25-3486.4 g/molExtended conjugation (prop-1-enyl vs. methyl)

Recent research has explored the synthesis of dimeric derivatives where two benzothiazole-quinolinium units are connected by various linkers, such as in the TOTO series of DNA-binding fluorophores. These dimeric compounds typically show enhanced binding affinity to nucleic acids and significantly altered photophysical properties compared to their monomeric counterparts.

Hydrogen Bond Acceptor Count

3

Exact Mass

460.04702 g/mol

Monoisotopic Mass

460.04702 g/mol

Heavy Atom Count

25

Other CAS

15941-82-9

Dates

Last modified: 04-14-2024

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